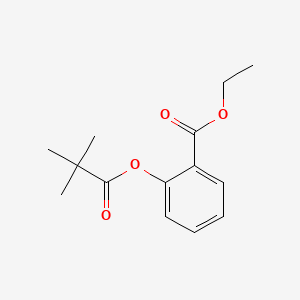
4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture is a chemical compound with the molecular formula C9H16NO3P. It is a mixture of E and Z isomers, which are geometric isomers differing in the spatial arrangement of their atoms around the double bond. This compound is primarily used in research settings, particularly in the fields of organic chemistry and proteomics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 typically involves the reaction of diethyl phosphite with 3-methyl-2-butenenitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester. The reaction mixture is then purified to separate the E and Z isomers.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Amines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 is utilized in several scientific research areas:
Organic Chemistry: Used as a building block in the synthesis of more complex molecules.
Proteomics: Employed in the study of protein structures and functions.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industrial Chemistry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and enzyme inhibition. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
4-(Diethylphosphono)-3-methyl-2-butenenitrile: The non-labeled version of the compound.
3-Methyl-2-butenenitrile: Lacks the phosphonate group.
Diethyl phosphite: Lacks the nitrile and butenenitrile groups.
Uniqueness
4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 is unique due to its dual functional groups (phosphonate and nitrile) and the presence of carbon-13 isotopic labeling. This combination allows for versatile applications in research, particularly in studies involving isotopic tracing and detailed molecular analysis.
属性
CAS 编号 |
1331637-92-3 |
|---|---|
分子式 |
C9H16NO3P |
分子量 |
219.189 |
IUPAC 名称 |
4-diethoxyphosphoryl-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3/i6+1,7+1 |
InChI 键 |
OPUURRZDCJCVGT-AKZCFXPHSA-N |
SMILES |
CCOP(=O)(CC(=CC#N)C)OCC |
同义词 |
P-(3-Cyano-2-methyl-2-propen-1-yl)phosphonic Acid-13C2 Diethyl Ester; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


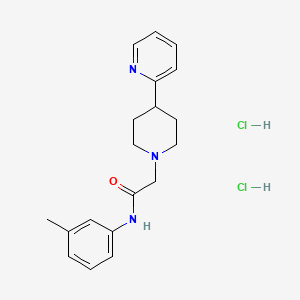
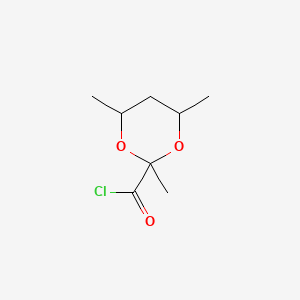
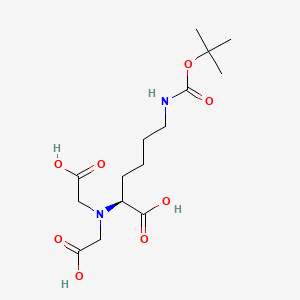
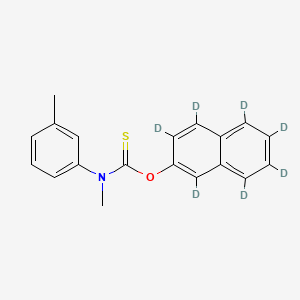
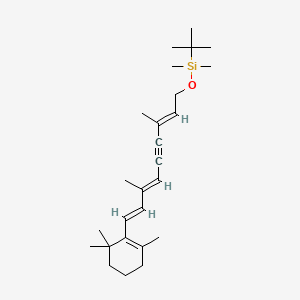
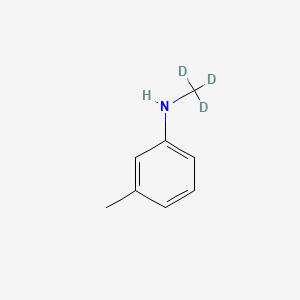
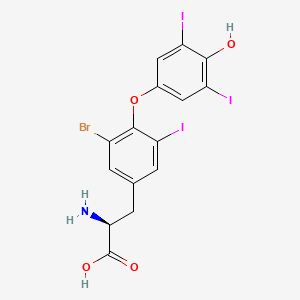
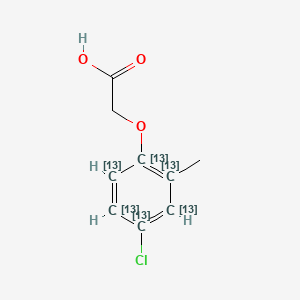
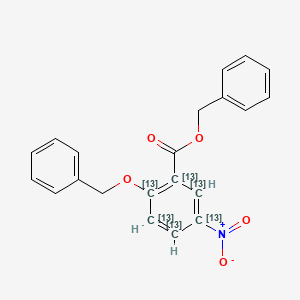
![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
